molecular formula C23H26N6O B15135023 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one

3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one

Cat. No.: B15135023
M. Wt: 402.5 g/mol
InChI Key: WAZQPWLTHVZJHA-UHFFFAOYSA-N
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Description

3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of the indazole and piperazine moieties further enhances its chemical complexity and potential biological activity.

Preparation Methods

The synthesis of 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the indazole and piperazine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, palladium catalysts, and base conditions to facilitate the coupling processes. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens, alkylating agents, and nucleophiles are typically used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed to introduce various substituents.

Scientific Research Applications

3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and piperazine moieties are known to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives and indazole-containing molecules. Compared to these compounds, 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activity. Some similar compounds are:

  • 7-ethyl-1,5-naphthyridin-2-one
  • 1-methylindazole
  • Piperazine derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C23H26N6O/c1-3-17-12-20-21(26-23(17)30)10-16(13-24-20)15-28-6-8-29(9-7-28)19-4-5-22-18(11-19)14-25-27(22)2/h4-5,10-14H,3,6-9,15H2,1-2H3,(H,26,30)

InChI Key

WAZQPWLTHVZJHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CC5=C(C=C4)N(N=C5)C)NC1=O

Origin of Product

United States

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